![molecular formula C11H19FN2O2 B13355447 tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13355447.png)
tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-fluoro-3,8-diazabicyclo[321]octane-8-carboxylate is a bicyclic compound that features a tert-butyl ester group and a fluorine atom This compound is part of the diazabicyclo[32
Preparation Methods
The synthesis of tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new functional groups.
Hydrolysis: This reaction can break down the ester group into a carboxylic acid and an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular processes. For example, it may inhibit PARP-1, an enzyme involved in DNA repair, thereby affecting cell survival and proliferation .
Comparison with Similar Compounds
tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate:
The presence of the fluorine atom in this compound makes it unique and may enhance its stability, reactivity, and biological activity.
Properties
Molecular Formula |
C11H19FN2O2 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H19FN2O2/c1-11(2,3)16-10(15)14-7-4-8(12)9(14)6-13-5-7/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
MLOPTCDKWFSQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)
![6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355375.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)
![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)
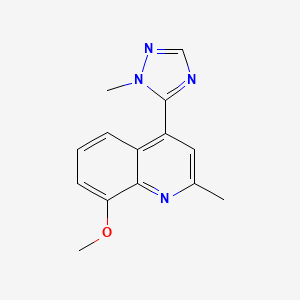
![3-{6-[(2-Ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355396.png)
![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13355403.png)
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355404.png)
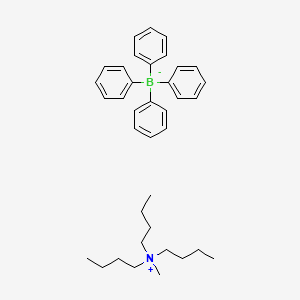
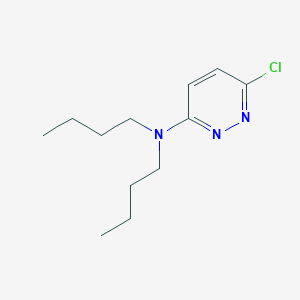
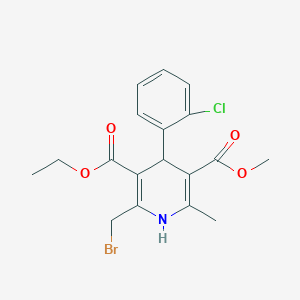
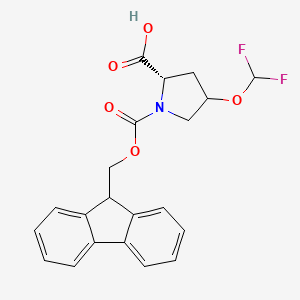
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13355435.png)

